Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Overview
Description
Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is an organic compound belonging to the class of pyrimidine derivatives This compound is characterized by its pyrimidine ring structure, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3 The presence of two oxo groups at positions 2 and 4, along with a carboxylate group at position 5, further defines its chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the condensation of urea with ethyl acetoacetate in the presence of a base, followed by methylation. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
Condensation Reaction: Urea reacts with ethyl acetoacetate in the presence of a base (such as sodium ethoxide) to form the intermediate 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine.
Methylation: The intermediate is then methylated using methyl iodide in the presence of a base (such as potassium carbonate) to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the methyl groups, leading to the formation of substituted derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: The compound can be reduced to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Substituted pyrimidine derivatives.
Oxidation Reactions: Oxo derivatives of the pyrimidine ring.
Reduction Reactions: Dihydropyrimidine derivatives.
Scientific Research Applications
Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting enzyme inhibition and receptor modulation.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in studies investigating its biological activity, including its potential as an antimicrobial or anticancer agent.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target of interest. For example, in medicinal chemistry, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:
1,3-Dimethyluracil: Similar structure but lacks the carboxylate group at position 5.
5-Methyluracil: Similar structure but lacks the methyl groups at positions 1 and 3.
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but lacks the methyl groups at positions 1 and 3.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
methyl 1,3-dimethyl-2,4-dioxopyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-9-4-5(7(12)14-3)6(11)10(2)8(9)13/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWNCXLYOCDBEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60542890 | |
Record name | Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60542890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88468-97-7 | |
Record name | Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60542890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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